1-(2-tert-Butyl-4-bromophenyl)pyrrolidin-2-one
Overview
Description
1-(2-tert-Butyl-4-bromophenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C14H20BrN. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is characterized by the presence of a bromine atom and a tert-butyl group attached to a phenyl ring, which is further connected to a pyrrolidin-2-one moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-tert-Butyl-4-bromophenyl)pyrrolidin-2-one typically involves the following steps:
Bromination: The starting material, 2-tert-butylphenyl, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the para position.
Formation of Pyrrolidin-2-one: The brominated intermediate is then reacted with pyrrolidin-2-one under basic conditions to form the final product. Common bases used in this reaction include sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(2-tert-Butyl-4-bromophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group using palladium catalysts and boron reagents.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
1-(2-tert-Butyl-4-bromophenyl)pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of brominated phenyl derivatives with biological targets.
Mechanism of Action
The mechanism of action of 1-(2-tert-Butyl-4-bromophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The bromine atom and the tert-butyl group play crucial roles in modulating the compound’s binding affinity and selectivity towards these targets. The pyrrolidin-2-one moiety contributes to the overall stability and bioavailability of the compound. The exact pathways and targets depend on the specific application and the biological system under investigation .
Comparison with Similar Compounds
- 1-(4-Bromo-2-tert-butylphenyl)pyrrolidine
- 1-(4-Bromo-2-tert-butylphenyl)pyrrolidin-2,5-dione
- 1-(4-Bromo-2-tert-butylphenyl)pyrrolizine
Comparison: 1-(2-tert-Butyl-4-bromophenyl)pyrrolidin-2-one is unique due to the presence of the pyrrolidin-2-one moiety, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced stability and specific reactivity patterns, making it a valuable scaffold in medicinal chemistry and materials science .
Properties
IUPAC Name |
1-(4-bromo-2-tert-butylphenyl)pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO/c1-14(2,3)11-9-10(15)6-7-12(11)16-8-4-5-13(16)17/h6-7,9H,4-5,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLKUMLSYOSSKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Br)N2CCCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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